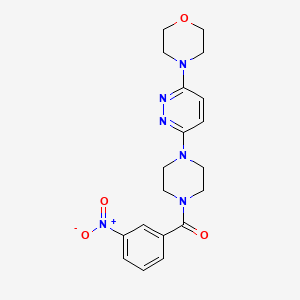

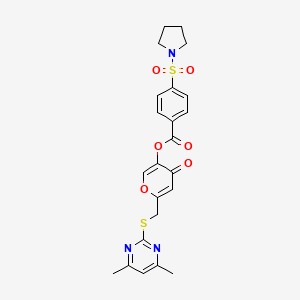

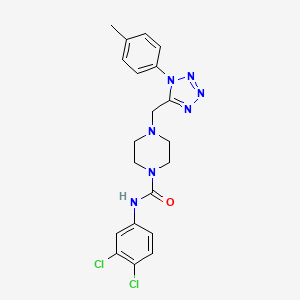

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Scientific Research Applications

Antifungal Applications

This compound has been synthesized as part of a new series of cinnolines, which are known for their potential antifungal properties. The intramolecular cyclization process mediated by polyphosphoric acid (PPA) leads to the formation of these compounds, which are then tested for their antifungal efficacy .

Antitumor Activity

The benzo[c]pyridazine nucleus, which is a part of the compound’s structure, has been associated with a range of pharmacological profiles, including antitumor activity. This makes the compound a candidate for further research in cancer treatment, particularly in exploring its efficacy in inhibiting tumor growth .

Antibacterial Properties

Similar to its antifungal and antitumor applications, the compound’s derivatives have shown significant antibacterial properties. This opens up possibilities for its use in treating bacterial infections and studying the mechanism of action against various bacterial strains .

SIRT2 Inhibition

The compound has been identified as a potential scaffold for SIRT2 inhibition. SIRT2 is a protein that, when aberrantly active, has been linked to diseases like diabetes, cancer, inflammation, and neurodegenerative disorders. Inhibiting SIRT2 can be of therapeutic importance, and this compound has shown a 48% inhibition rate, making it a starting point for developing new SIRT2 inhibitors .

Cardiovascular Research

Compounds with the pyridazinone structure have been extensively studied for their cardiovascular effects. The compound could be used to further understand cardiovascular diseases and develop treatments based on its pharmacological action .

Anti-Inflammatory and Analgesic Research

The compound’s structure is related to other molecules that have demonstrated anti-inflammatory and analgesic activities. Research into these properties could lead to the development of new pain relief medications and treatments for inflammatory conditions .

Agrochemical Applications

Cinnoline derivatives, to which this compound is related, have also been used as agrochemicals. This suggests potential applications in agriculture, possibly as a component in pesticides or as a growth regulator .

Sedative and Anesthetizing Effects

Lastly, the compound’s family has shown sedative and anesthetizing activities. This could mean that the compound may have applications in the development of new anesthetics or sedatives, contributing to safer and more effective clinical practices .

properties

IUPAC Name |

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4/c26-19(15-2-1-3-16(14-15)25(27)28)24-8-6-22(7-9-24)17-4-5-18(21-20-17)23-10-12-29-13-11-23/h1-5,14H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKNCVZDCJIVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2609820.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2609822.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2609823.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2609826.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B2609832.png)